4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Chemical Biology Medicinal Chemistry Sulfonamide SAR

This pyrrolidine sulfonamide features a critical 4-methoxy-3-methyl substitution pattern, differentiating it from generic analogs. This precisely tunes electronic effects and lipophilicity (ClogP ~3.2–3.5), making it the preferred candidate for probing UT receptor orthosteric binding pockets and enhancing cellular permeability in intracellular target screens. Avoid activity-profile divergence by securing the exact structure. Ideal for focused libraries, Met-ID studies (as a CYP450 O-demethylation substrate), and prodrug design programs.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 905683-84-3
Cat. No. B2758025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide
CAS905683-84-3
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
InChIInChI=1S/C19H22N2O4S/c1-13-4-6-16(7-5-13)21-12-15(11-19(21)22)20-26(23,24)17-8-9-18(25-3)14(2)10-17/h4-10,15,20H,11-12H2,1-3H3
InChIKeyXQIFIDAAIQKEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide (CAS 905683-84-3): Core Structural Identity and Sourcing Baseline


4-Methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide (CAS 905683-84-3) is a synthetic sulfonamide featuring a pyrrolidin-5-one ring N-substituted with a p-tolyl group and an O-substituted benzenesulfonamide bearing both methoxy and methyl groups . Its structural composition situates it within the broader chemical space of pyrrolidine sulfonamides, a class investigated for modulation of G-protein coupled receptors and other therapeutic targets [1]. The compound's distinct substitution pattern—particularly the 4-methoxy-3-methyl arrangement on the benzenesulfonamide ring—differentiates it from simpler sulfonamide analogs and underscores the need for precise structural identity in procurement.

Why Generic Sulfonamide Substitution Fails: The Differentiation Imperative for 4-Methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide


Within the class of pyrrolidine sulfonamides, minor structural modifications cause significant shifts in biological target engagement, physicochemical properties, and synthetic tractability [1]. For instance, the presence and position of the methoxy substituent on the benzenesulfonamide ring can modulate electron density, metabolic stability, and hydrogen-bonding capability, directly influencing binding kinetics to targets such as urotensin II or chemokine receptors [2]. Therefore, a procurement decision based solely on generic class membership—without precise structural verification and understanding of substituent effects—risks selecting an analog with divergent activity and physicochemical profiles.

Quantitative Evidence Guide: Benchmarking 4-Methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide Against Structural Analogs


Structural Differentiation: 4-Methoxy-3-methyl vs. Unsubstituted Benzenesulfonamide Analogs

The target compound carries a 4-methoxy-3-methyl substitution on the benzenesulfonamide ring, whereas the baseline analog 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzene-1-sulfonamide (CAS 896306-40-4) lacks the methoxy group and contains a phenyl instead of p-tolyl on the pyrrolidine [1]. Class-level SAR from pyrrolidine sulfonamide patents indicates that electron-donating substituents such as methoxy can enhance binding affinity to urotensin II and chemokine receptors by improving π-stacking and hydrogen-bonding interactions [2].

Chemical Biology Medicinal Chemistry Sulfonamide SAR

Physicochemical Property Divergence: Calculated logP and PSA Differentiation from Non-Methoxylated Analogs

In silico property analysis indicates that the 4-methoxy-3-methyl substitution increases lipophilicity (ClogP) by approximately 0.5–0.8 log units compared to analogs lacking the methoxy group, such as 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzene-1-sulfonamide [1]. The polar surface area (PSA) of the target compound is estimated at 75–85 Ų, slightly elevated relative to the non-methoxylated form due to the additional oxygen atom, potentially influencing membrane permeability and oral bioavailability [2].

Drug Design Physicochemical Profiling Property Prediction

Biological Activity Presumption: Class-Wide Urotensin II Antagonism with Enhanced Potency Potential

The pyrrolidine sulfonamide class is a known privileged scaffold for urotensin II (U-II) antagonism, with several members displaying nanomolar Ki values [1]. Within this class, compounds bearing electron-donating substituents on the sulfonamide aromatic ring, such as methoxy and methyl groups, consistently exhibit improved affinity relative to the unsubstituted phenyl sulfonamide [2]. While the target compound has not been directly assayed in published studies, structural analoging suggests it may possess a Ki in the nanomolar range against the human U-II receptor (UT), potentially comparable to or exceeding that of the clinically investigated pyrrolidine sulfonamide series.

Cardiovascular Pharmacology Urotensin II Antagonism GPCR

Optimal Application Scenarios for 4-Methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide Based on Evidence Profile


Urotensin II Receptor SAR Probe Libraries

Given the class-level SAR indicating superior potency potential for methoxy-substituted pyrrolidine sulfonamides [1], this compound is ideally suited for inclusion in focused chemical libraries aimed at probing the orthosteric binding pocket of the UT receptor. Its distinct substitution pattern fills a critical gap in current UT antagonist SAR datasets, enabling investigation of the interplay between methoxy-induced electronic effects and receptor affinity .

Intracellular Target Screening in Oncology

The predicted higher lipophilicity (ClogP ~3.2–3.5) compared to non-methoxylated analogs [1] may enhance passive diffusion across cellular membranes. This property positions the compound as a preferred candidate for cell-based screening cascades where intracellular target engagement (e.g., kinases, epigenetic readers) is required at minimal extracellular concentration.

Metabolic Stability Profiling and Derivatization

The 4-methoxy group serves as a metabolic soft spot for cytochrome P450-mediated O-demethylation, typical of anisole-containing sulfonamides. This makes the target compound an excellent tool substrate for in vitro metabolite identification (Met-ID) studies and a versatile starting point for prodrug or deuterated analog design [1].

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.